molecular formula C6H12ClNO2 B6606598 3-amino-3-(methoxymethyl)cyclobutan-1-onehydrochloride CAS No. 2825005-28-3

3-amino-3-(methoxymethyl)cyclobutan-1-onehydrochloride

Cat. No.: B6606598
CAS No.: 2825005-28-3
M. Wt: 165.62 g/mol
InChI Key: MHOFEYDRVVDGBR-UHFFFAOYSA-N
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Description

3-Amino-3-(methoxymethyl)cyclobutan-1-one hydrochloride is a cyclobutane-derived compound featuring a ketone group at position 1, an amino group, and a methoxymethyl substituent at position 3. Its molecular formula is C₆H₁₂ClNO₂ (estimated based on structural analogs), with a molecular weight of approximately 165.62 g/mol . This compound is of interest in medicinal chemistry due to its constrained cyclobutane ring, which can enhance binding selectivity in drug design.

Properties

IUPAC Name

3-amino-3-(methoxymethyl)cyclobutan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-4-6(7)2-5(8)3-6;/h2-4,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOFEYDRVVDGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC(=O)C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(methoxymethyl)cyclobutan-1-onehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a methoxymethyl-substituted cyclobutanone with an amine source under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(methoxymethyl)cyclobutan-1-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohol derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclobutanone derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-3-(methoxymethyl)cyclobutan-1-onehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-3-(methoxymethyl)cyclobutan-1-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

The following table summarizes key structural and physicochemical differences between 3-amino-3-(methoxymethyl)cyclobutan-1-one hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
3-Amino-3-(methoxymethyl)cyclobutan-1-one HCl C₆H₁₂ClNO₂* ~165.62 Ketone, amino, methoxymethyl Higher polarity due to ether oxygen; likely improved aqueous solubility
3-Amino-3-methylcyclobutan-1-one HCl C₅H₁₀ClNO 135.59 Ketone, amino, methyl Lower polarity; reduced steric hindrance compared to methoxymethyl analog
3-(Aminomethyl)cyclobutan-1-one HCl C₅H₁₀ClNO 135.59 Ketone, aminomethyl Primary amine group increases basicity; potential for higher reactivity
(1s,3s)-3-(Methoxymethyl)cyclobutan-1-amine HCl C₆H₁₄ClNO 151.63 Amino, methoxymethyl (no ketone) Increased volatility due to lack of ketone; lower melting point

*Estimated based on structural extrapolation from and .

Structural and Functional Differences

Substituent Effects: The methoxymethyl group in the target compound introduces an ether oxygen, enhancing polarity and hydrogen-bonding capacity compared to the methyl group in 3-amino-3-methylcyclobutan-1-one HCl . The ketone group distinguishes it from (1s,3s)-3-(methoxymethyl)cyclobutan-1-amine HCl, which lacks this moiety.

Synthesis Pathways: Analogs like methyl 1-(methylamino)cyclobutanecarboxylate HCl () are synthesized via esterification and salt formation with yields up to 80%. Similar methods, such as coupling methoxymethyl precursors with cyclobutanone derivatives, may apply to the target compound . The absence of direct synthetic data for the target compound necessitates reliance on protocols for structurally related cyclobutane amines and ketones .

Spectral Data: The ¹H-NMR of methyl 1-(methylamino)cyclobutanecarboxylate HCl () shows broad singlets for protonated amines (δ ~9.10) and aromatic protons from counterions. For the target compound, analogous signals for the methoxymethyl group (δ ~3.3–3.5 for OCH₃) and cyclobutane ring protons (δ ~1.99–2.56) are expected .

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